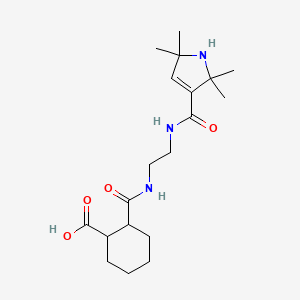
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- is a complex organic compound It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a pyrrole derivative
Métodos De Preparación
The synthesis of Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- typically involves multiple steps:
Hydrogenation of Benzoic Acid: The initial step involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid.
Formation of Pyrrole Derivative: The pyrrole derivative is synthesized through a series of reactions involving tetramethylpyrrole.
Coupling Reactions: The final steps involve coupling the cyclohexanecarboxylic acid with the pyrrole derivative through amide bond formation, often using reagents like EDC or HATU.
Análisis De Reacciones Químicas
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into cyclohexyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, forming esters and amides.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural components .
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid, 2-(((2-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)ethyl)amino)carbonyl)- can be compared with other similar compounds:
Cyclohexanecarboxylic Acid: A simpler analog without the pyrrole derivative.
Hexahydrobenzoic Acid: Another related compound with similar structural features.
Cyclohexylcarboxylic Acid: Shares the cyclohexane ring and carboxylic acid group.
Propiedades
Número CAS |
93799-07-6 |
|---|---|
Fórmula molecular |
C19H31N3O4 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2-[2-[(2,2,5,5-tetramethyl-1H-pyrrole-3-carbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H31N3O4/c1-18(2)11-14(19(3,4)22-18)16(24)21-10-9-20-15(23)12-7-5-6-8-13(12)17(25)26/h11-13,22H,5-10H2,1-4H3,(H,20,23)(H,21,24)(H,25,26) |
Clave InChI |
VPKPGZITIYAKBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C(=O)NCCNC(=O)C2CCCCC2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















